

Synergistic Anti-Cancer Effects of Novel Drug Candidates in Combination Therapies

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Compound of Interest

Compound Name: FL104

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In the landscape of oncology drug development, the exploration of synergistic combinations of targeted therapies and immunotherapies is a paramount area of research. This guide provides a comparative analysis of two promising investigational drugs, DRP-104 and IMM-1-104, and their synergistic effects when combined with other anti-cancer agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel therapeutic strategies.

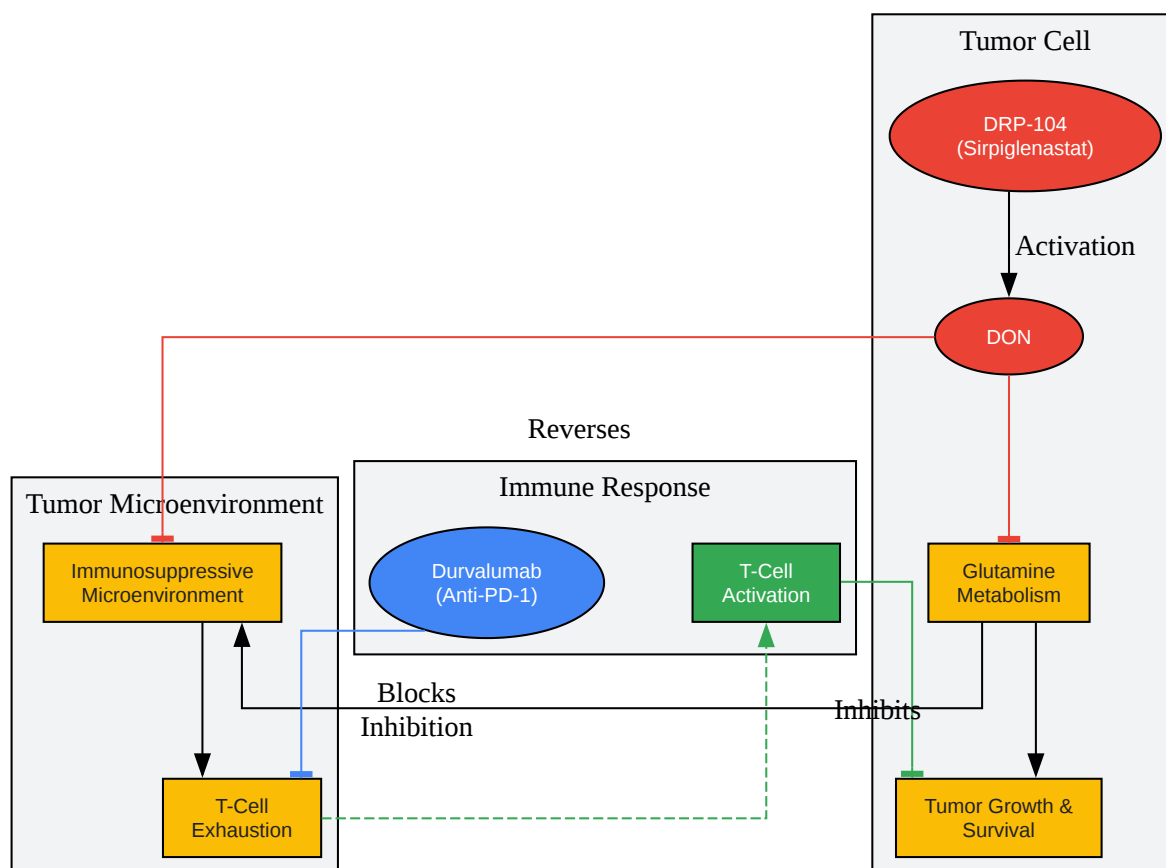
DRP-104 in Combination with Anti-PD-1 Immunotherapy

DRP-104 is a broad-acting glutamine antagonist that has demonstrated synergistic anti-tumor activity when combined with anti-PD-1 therapy in preclinical models of lung cancer.[1] The primary mechanism of this synergy lies in the metabolic reprogramming of the tumor microenvironment.

Mechanism of Action and Signaling Pathway

Fibrolamellar carcinoma (FLC) and other tumors can exhibit a dependency on glutamine for their growth and proliferation. This high glutamine consumption creates a nutrient-depleted and immunosuppressive tumor microenvironment, hindering the efficacy of immune checkpoint inhibitors.[2][3] DRP-104, a prodrug of the glutamine antagonist DON, is designed to be activated within the tumor, where it inhibits multiple glutamine-dependent metabolic pathways. [1][4] This inhibition is hypothesized to reverse T-cell exhaustion, reduce regulatory T cells

(Tregs), and enhance the function of CD4+ and CD8+ T cells, thereby sensitizing the tumor to anti-PD-1 therapy.[5][6] The combination of DRP-104 with an anti-PD-1 antibody like durvalumab aims to simultaneously starve the tumor of a key nutrient and unleash an effective anti-tumor immune response.[2][4][7]



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Caption: DRP-104 and Anti-PD-1 Synergistic Pathway.

Preclinical Synergistic Efficacy

In preclinical studies involving mouse models of lung cancer, the combination of DRP-104 and anti-PD-1 therapy demonstrated a synergistic effect on tumor growth inhibition.[1]

| Treatment Group | Tumor Growth Inhibition | Reference |
|---------------------|-------------------------|-----------|
| Vehicle | Baseline | [1] |
| DRP-104 | Partial Response | [1] |
| Anti-PD-1 | Non-Responsive | [1] |
| DRP-104 + Anti-PD-1 | Synergistic Response | [1] |

Experimental Protocols

In Vivo Tumor Growth Inhibition Studies:

- Animal Models: Genetically engineered mouse models (GEMMs) of lung squamous cell carcinoma (LUSC) and lung adenocarcinoma (LUAD) were utilized.[1]
- Treatment Regimen: Mice were treated with Vehicle, DRP-104 (1mg/kg, s.c., q.d., 5 days on/2 days off), anti-PD-1 (10mg/kg, i.p., q.4d.), or a combination of DRP-104 and anti-PD-1. [1]
- Tumor Measurement: Tumor growth was measured by caliper three times a week.[1]
- Statistical Analysis: Comparisons between treatment and vehicle groups were analyzed via one-way ANOVA with post-hoc Dunnett's correction.[1]

Clinical Evaluation: A Phase 1b/2 clinical trial (NCT06027086) is currently underway to evaluate the safety and efficacy of DRP-104 in combination with durvalumab in patients with advanced fibrolamellar carcinoma.[2][8]

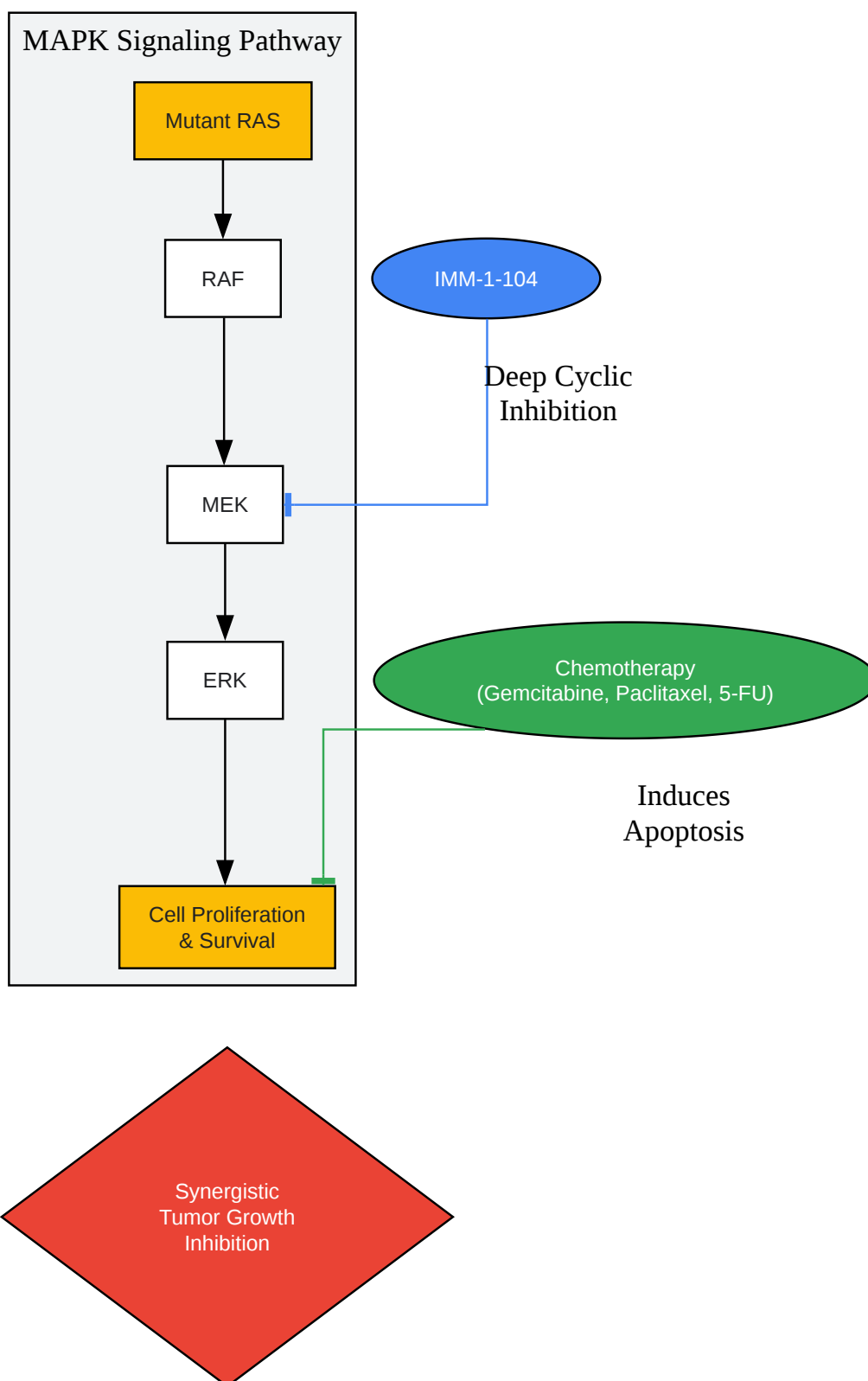
- Primary Endpoints: Safety and Objective Response Rate (ORR).[2]
- Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[2]
- Dosage: DRP-104 is administered subcutaneously twice weekly, and durvalumab is given as a fixed intravenous dose every 28 days.[2]

IMM-1-104 in Combination with Chemotherapy

IMM-1-104 is an oral, once-daily deep cyclic inhibitor of the MAPK pathway, designed to treat RAS-mutant tumors.^{[9][10]} Preclinical and early clinical data have shown its synergistic potential when combined with standard-of-care chemotherapies in pancreatic cancer.^{[11][12]}

Mechanism of Action and Signaling Pathway

The MAPK (RAS-RAF-MEK-ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes are common drivers of various cancers, including pancreatic cancer. IMM-1-104 is designed to induce deep cyclic inhibition of this pathway, which is believed to impact cancer cells more significantly than healthy cells.^[9] The synergistic effect with chemotherapy is thought to arise from the dual targeting of cancer cell proliferation and survival mechanisms, potentially overcoming resistance to single-agent therapies.^{[12][13]}



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References

- 1. dracenpharma.com [dracenpharma.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Immuneering Corporation [ir.immuneering.com]
- 10. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic [globe.newswire.com]
- 11. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Immuneering Corporation [ir.immuneering.com]
- 12. onclive.com [onclive.com]
- 13. Immuneering Reports Positive Phase 2a Results for IMM-1-104 with Chemotherapy in First-Line Pancreatic Cancer [synapse.patsnap.com]
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